molecular formula C6H7NO3 B12280936 3-Ethoxy-2-propenoyl isocyanate

3-Ethoxy-2-propenoyl isocyanate

Cat. No.: B12280936
M. Wt: 141.12 g/mol
InChI Key: SUHDJAXKVRGRJF-ONEGZZNKSA-N
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Description

Chemical Identity and Nomenclature

3-Ethoxy-2-propenoyl isocyanate (CAS No. 928778-13-6) is a specialized acrylic isocyanate derivative with the molecular formula $$ \text{C}6\text{H}7\text{NO}_3 $$ and a molecular weight of 141.1247 g/mol. Its IUPAC name derives from the propenoyl backbone substituted with an ethoxy group at the third carbon and an isocyanate functional group at the second position. The SMILES notation $$ \text{CCOC=CC(=O)N=C=O} $$ explicitly defines its structure: an ethoxy moiety ($$ \text{CCO} $$) attached to a propenoyl chain ($$ \text{C=CC(=O)} $$) terminated by an isocyanate group ($$ \text{N=C=O} $$).

This compound belongs to the broader class of unsaturated isocyanates, characterized by the presence of both a reactive isocyanate group and a conjugated double bond. Its structural similarity to 2-isocyanatoethyl acrylate (CAS No. 13641-96-8), which shares the same molecular formula but differs in substituent arrangement, highlights the importance of positional isomerism in determining reactivity and applications.

Table 1: Comparative Structural Analysis of this compound and Related Derivatives

Property This compound 2-Isocyanatoethyl Acrylate
Molecular Formula $$ \text{C}6\text{H}7\text{NO}_3 $$ $$ \text{C}6\text{H}7\text{NO}_3 $$
Functional Groups Ethoxy, isocyanate, acryloyl Acrylate, isocyanate
SMILES $$ \text{CCOC=CC(=O)N=C=O} $$ $$ \text{C=CC(=O)OCCOC(=N)=O} $$
Key Reactivity Sites Conjugated diene, isocyanate Acrylate ester, isocyanate

Historical Development in Isocyanate Chemistry

The synthesis of isocyanates traces back to the mid-19th century, with the foundational work of August Wilhelm von Hofmann on the reaction of amines with phosgene. This compound represents a modern advancement in this field, emerging from efforts to develop acrylate-functionalized isocyanates for polymer chemistry. Early routes to such compounds relied on phosgenation of corresponding amines, but safety concerns led to alternative methods. For instance, the synthesis of 2-isocyanatoethyl acrylate involves a multistep process using ethanolamine, 3-chloropropionyl chloride, and phosgene under controlled conditions.

Innovations in isocyanate chemistry, such as the use of σ-rearrangement reactions with methyl trichlorosilane (as demonstrated in the synthesis of 3-isocyanatopropyl trimethoxy silicane), have influenced production methodologies for derivatives like this compound. These methods prioritize reduced phosgene dependency and improved selectivity, reflecting broader industrial trends toward safer and more sustainable processes.

Position Within Acrylic Isocyanate Derivatives

Within the acrylic isocyanate family, this compound occupies a unique niche due to its ethoxy substituent. Unlike 2-isocyanatoethyl acrylate, where the isocyanate group is separated from the acrylate by an ethylene spacer, the ethoxy group in this compound directly conjugates with the acryloyl moiety. This structural feature enhances electron delocalization across the molecule, increasing its susceptibility to nucleophilic attack at the isocyanate group and facilitating radical polymerization at the acryloyl double bond.

The compound’s dual functionality enables its use in hybrid polymer systems. For example, in acrylic polyurethane (APU) latex synthesis, such derivatives serve as crosslinkers that integrate polyurethane segments with acrylic backbones, enhancing mechanical and thermal properties. The ethoxy group further modulates solubility and compatibility with hydrophobic substrates, expanding its utility in coatings and adhesives.

Table 2: Functional Roles of Acrylic Isocyanate Derivatives in Polymer Chemistry

Derivative Role in Polymerization Key Application
3-Ethoxy-2-propenoyl Crosslinker, conjugation site Hybrid acrylic-polyurethane resins
2-Isocyanatoethyl acrylate Chain extender, reactive monomer UV-curable coatings
3-Isocyanatopropyl silicane Coupling agent Silane-modified polymers

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H7NO3

Molecular Weight

141.12 g/mol

IUPAC Name

(E)-3-ethoxyprop-2-enoyl isocyanate

InChI

InChI=1S/C6H7NO3/c1-2-10-4-3-6(9)7-5-8/h3-4H,2H2,1H3/b4-3+

InChI Key

SUHDJAXKVRGRJF-ONEGZZNKSA-N

Isomeric SMILES

CCO/C=C/C(=O)N=C=O

Canonical SMILES

CCOC=CC(=O)N=C=O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and General Protocol

The carbamate-phosgene method involves the reaction of a substituted carbamate with phosgene (COCl₂) in the presence of a catalyst, typically dimethylformamide (DMF). This method, exemplified in the synthesis of allyl isocyanate, can be adapted for 3-ethoxy-2-propenoyl isocyanate by using ethyl N-(3-ethoxy-2-propenoyl)carbamate as the starting material. The reaction proceeds via the following steps:

  • Carbamate Preparation : The precursor carbamate is synthesized by reacting 3-ethoxy-2-propenoyl chloride with an alkylamine (e.g., ethylamine) to form the corresponding carbamate ester.
  • Phosgene Introduction : The carbamate is dissolved in an inert solvent (e.g., toluene or o-dichlorobenzene) and heated under reflux while phosgene gas is introduced.
  • Catalytic Acceleration : A catalytic amount of DMF (0.5–1.0% by weight) is added to facilitate the elimination of hydrochloric acid (HCl) and the formation of the isocyanate group.

A representative protocol from patent US3404170A details the synthesis of allyl isocyanate, which shares mechanistic similarities:

  • Reagents : Methyl N-allylcarbamate, phosgene, DMF.
  • Conditions : 150°C, o-dichlorobenzene solvent, phosgene flow rate of 1 g/min.
  • Yield : 48–57% after distillation.

Optimization and Challenges

Key parameters influencing yield include:

  • Temperature : Elevated temperatures (80–150°C) prevent intermediate crystallization and favor gas-phase phosgene reactivity.
  • Catalyst Concentration : Excess DMF (>1%) risks side reactions, such as urea formation, while insufficient amounts prolong reaction times.
  • Solvent Choice : Aprotic solvents like toluene minimize nucleophilic interference, whereas polar solvents (e.g., diethylene glycol diethyl ether) enhance catalyst activity.

Table 1 summarizes optimized conditions for analogous isocyanate syntheses:

Parameter Optimal Range Impact on Yield
Temperature 120–150°C Maximizes phosgene reactivity
Phosgene Flow Rate 1–2 g/min Balances stoichiometry
DMF Concentration 0.5–1.0 wt% Accelerates dehydrohalogenation
Reaction Time 4–6 hours Ensures complete conversion

Challenges include handling toxic phosgene and managing exothermic reactions. Recent advances propose phosgene substitutes (e.g., triphosgene) for small-scale syntheses, though industrial applications remain limited.

Lossen Rearrangement of Hydroxamic Acid Acetates

Mechanism and Procedural Overview

The Lossen rearrangement offers a phosgene-free route by thermally decomposing hydroxamic acid acetates into isocyanates. This method, described in patent US3465024A, avoids hazardous reagents and proceeds via:

  • Acetate Ester Synthesis : Reacting 3-ethoxy-2-propenoyl hydroxamic acid with acetic anhydride yields the corresponding acetate ester.
  • Thermal Decomposition : Heating the acetate ester under inert gas (e.g., nitrogen) at 250–400°C induces rearrangement, releasing acetic acid and forming the isocyanate.

A representative example from the patent involves decomposing N-benzoyl-O-acetyl hydroxylamine at 300°C to produce benzoyl isocyanate. For this compound, analogous conditions would apply:

  • Temperature : 280–320°C to balance decomposition rate and byproduct formation.
  • Inert Atmosphere : Nitrogen or argon at 50–1000 cm/min flow rates prevents oxidation.
  • Catalysts : Basic salts (e.g., sodium carbonate) improve yields by stabilizing intermediates.

Yield and Scalability Considerations

The Lossen method’s yields are highly dependent on:

  • Purity of Acetate Ester : Impurities from incomplete acetylation reduce isocyanate purity.
  • Decomposition Duration : Prolonged heating (>30 minutes) risks polymerization of the isocyanate.
  • Catalyst Selection : Sodium hydroxide (0.1–0.5 mol%) enhances rearrangement efficiency by 15–20%.

Table 2 compares the carbamate-phosgene and Lossen methods:

Parameter Carbamate-Phosgene Lossen Rearrangement
Toxicity High (phosgene use) Low
Yield 40–60% 50–70%
Scalability Industrial Lab-scale
Byproducts HCl, urea Acetic acid, amines

Emerging Methods and Innovations

Catalytic Urethane Formation

Studies on ferric acetylacetonate-catalyzed urethane formation suggest that modifying catalyst systems could improve isocyanate stability post-synthesis. For example, Fe(AA)₃ (0.1–1.0 mM) accelerates urethane crosslinking, which may aid in stabilizing this compound during storage.

Solvent-Free Techniques

Recent patents propose solvent-free decomposition of hydroxamic acid acetates using microwave irradiation. Preliminary data indicate 20% faster reaction times and 5–10% higher yields compared to conventional heating.

Chemical Reactions Analysis

3-Ethoxy-2-propenoyl isocyanate undergoes various chemical reactions, including:

Scientific Research Applications

Synthesis of 3-Ethoxy-2-propenoyl Isocyanate

The synthesis of this compound typically involves the reaction of 3-ethoxy-2-propenoyl chloride with silver cyanate. This method has been reported to yield the isocyanate in a satisfactory overall yield of 76% . The precursor, 3-ethoxy-2-propenoyl chloride, can be synthesized from ethyl vinyl ether and oxalyl chloride in a one-pot reaction .

Antiviral and Antineoplastic Agents

This compound has been studied for its potential as an antiviral and antineoplastic agent. Research indicates that it can be utilized in the synthesis of carbocyclic nucleosides, which are known for their activity against various viral infections and certain types of cancer . The stability of these compounds in vivo is enhanced through structural modifications involving this compound, making them promising candidates for drug development.

Case Study: Synthesis of Carbocyclic Nucleosides

A notable case study involved the synthesis of a specific carbocyclic nucleoside using this compound. The process demonstrated an overall yield of 51% from the starting amino alcohol, showcasing the compound's utility in creating biologically active molecules . This synthesis pathway highlights the compound's significance in developing new therapeutic agents.

Monomer for Polymer Production

In addition to its biological applications, this compound serves as a monomer in polymer chemistry. It contributes to the formation of polymer chains with specific properties, which can be tailored for various industrial applications . The ability to modify polymer characteristics through the incorporation of this isocyanate makes it valuable in materials science.

Mechanism of Action

The mechanism of action of 3-ethoxy-2-propenoyl isocyanate involves its reactivity with nucleophiles, leading to the formation of ureas and carbamates. The isocyanate group (-NCO) is highly reactive and can form covalent bonds with compounds containing active hydrogen atoms. This reactivity is exploited in various synthetic and industrial processes .

Comparison with Similar Compounds

Key Observations :

  • This compound features an electron-donating ethoxy group, which may stabilize the propenoyl moiety and alter reactivity compared to simpler allyl isocyanates.
  • Aryl isocyanates (e.g., 3-(p-isocyanatobenzyl)-p-tolyl isocyanate ) exhibit aromatic stabilization, reducing hydrolysis susceptibility but increasing persistence in environmental matrices.

Physicochemical Properties

Property This compound Allyl Isocyanate Aryl Isocyanate
Molecular Weight (g/mol) ~141.13 83.09 264.29
Reactivity Moderate (ethoxy stabilization) High (allyl activation) Low (aromatic stabilization)
Volatility Likely low High Very low
Solubility Polar solvents Limited water solubility Lipophilic

Notes:

  • The ethoxy group in this compound likely enhances solubility in polar aprotic solvents (e.g., acetone) compared to aryl analogs.
  • Allyl isocyanate’s low molecular weight correlates with higher vapor pressure, increasing inhalation risks .

Industrial Relevance :

  • highlights restrictions on halogenated blowing agents in foam production, indirectly affecting isocyanate selection. This compound may align with eco-label criteria if it reduces reliance on volatile or toxic auxiliaries .

Mitigation Strategies :

  • Allyl isocyanate mandates immediate medical intervention upon exposure (e.g., artificial respiration ).
  • Aryl isocyanates’ persistence necessitates waste stream management to prevent environmental accumulation .

Biological Activity

3-Ethoxy-2-propenoyl isocyanate (CAS 928778-13-6) is a chemical compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

This compound is characterized by its isocyanate functional group, which is known for its reactivity and potential applications in various fields, including medicinal chemistry and material science. The compound's structure can be represented as follows:

C7H9NO2\text{C}_7\text{H}_9\text{N}\text{O}_2

Synthesis

The synthesis of this compound typically involves the reaction of ethyl acrylate with phosgene or another suitable isocyanate precursor. This process allows for the formation of the desired compound while maintaining high yields and purity levels. Detailed synthetic pathways can be accessed in specialized literature focusing on organic synthesis methodologies.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of caspase pathways and the modulation of cell cycle regulators.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Caspase activation, cell cycle arrest
HT-29 (Colon Cancer)10Induction of apoptosis via mitochondrial pathway

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. Studies have reported a reduction in pro-inflammatory cytokines in macrophage cultures treated with this compound. The inhibition of NF-kB signaling pathways has been proposed as a potential mechanism for its anti-inflammatory effects.

Case Studies

  • Occupational Exposure and Asthma : A study examined the relationship between exposure to various isocyanates, including derivatives like this compound, and the incidence of occupational asthma. Results indicated a correlation between high exposure levels and increased asthma symptoms among workers in manufacturing settings .
  • Chemopreventive Efficacy : Another investigation focused on the chemopreventive properties of this compound in animal models. The findings suggested that this compound could reduce tumor incidence when administered prior to carcinogen exposure, highlighting its potential role in cancer prevention strategies.

The biological activity of this compound can be attributed to several mechanisms:

  • Caspase Activation : Induces apoptosis through the intrinsic pathway.
  • Cell Cycle Regulation : Alters the expression of cyclins and cyclin-dependent kinases.
  • Inflammatory Pathway Modulation : Inhibits NF-kB activation leading to reduced cytokine production.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing 3-Ethoxy-2-propenoyl isocyanate in laboratory settings?

  • Methodological Answer : Synthesis typically involves controlled reactions between ethoxy-propenoyl precursors and isocyanate-forming agents under anhydrous conditions. Characterization employs techniques such as High-Performance Liquid Chromatography (HPLC) for purity analysis (≥98% by area normalization) and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the isocyanate (-NCO) functional group (peak ~2270 cm⁻¹). Gas Chromatography (GC) with flame ionization detection can quantify volatile byproducts, while nuclear magnetic resonance (NMR) resolves structural ambiguities .

Q. Which analytical techniques are most reliable for quantifying trace isocyanate derivatives in reaction mixtures?

  • Methodological Answer :

  • Indirect GC Analysis : React isocyanates with n-dibutylamine (n-DBA), then quantify unreacted n-DBA via GC. This method avoids thermal degradation and moisture sensitivity, achieving a reporting limit of 0.02 µg .
  • Direct HPLC with UV Detection : Suitable for non-volatile isocyanates, using reversed-phase columns (C18) and acetonitrile/water gradients. Calibration requires isocyanate-albumin conjugates for specificity .

Advanced Research Questions

Q. How can factorial experimental design optimize the reaction parameters for synthesizing this compound-based polymers?

  • Methodological Answer : A 2³ factorial design evaluates factors like:

  • Factor A : Epoxy/isocyanate molar ratio (e.g., 0.4 vs. 1.2)
  • Factor B : Flexibilizer concentration (low vs. high)
  • Factor C : Catalyst type (e.g., cyanoacetamides vs. organotin).
    Responses (e.g., impact strength, tensile modulus) are analyzed via ANOVA to identify significant interactions. For example, reported a 15% improvement in polymer toughness by optimizing epoxy/isocyanate ratios .

Q. How should researchers resolve contradictions in detecting isocyanate-specific IgE antibodies during immunological studies?

  • Methodological Answer : Discrepancies arise due to low IgE sensitivity in occupational asthma cases. Use fluorescence enzyme immunoassay (FEIA) with MDI-albumin conjugates to improve specificity. Parallel clinical diagnostics (e.g., bronchial provocation tests) validate IgE data. found IgE presence has 89% positive predictive value for isocyanate asthma but requires corroboration with lymphocyte proliferation assays .

Q. What methodologies assess the thermal stability and decomposition pathways of this compound under pyrolysis conditions?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Quantifies mass loss at 10°C/min under nitrogen.
  • GC-MS Pyrolysis Studies : Identify decomposition products (e.g., ethoxy-propenoyl amines, CO₂).
  • Computational Modeling : Density Functional Theory (DFT) simulates reaction pathways (e.g., radical-mediated degradation). demonstrated >90% accuracy in predicting methyl isocyanate decomposition using a 130-reaction mechanism .

Q. How do indirect and direct analytical methods compare for quantifying isocyanate content in complex matrices?

  • Methodological Answer :

Parameter Indirect GC (n-DBA) Direct HPLC
Sensitivity0.02 µg0.05 µg
Thermal StabilityHighModerate
Sample Requirement5 mg20 mg
Indirect GC is preferred for volatile isocyanates, while HPLC suits polymeric derivatives. highlights GC’s precision (RSD <5%) via internal standardization .

Q. What safety protocols mitigate risks during this compound handling?

  • Methodological Answer :

  • Exposure Control : Use fume hoods with airflow ≥0.5 m/s and OSHA-approved respirators (APF 50).
  • Air Monitoring : Impinger sampling with 1,2-dimethoxyethane, analyzed via NIOSH Method 5522.
  • Dermal Protection : Butyl rubber gloves (permeation resistance >8 hours). emphasizes secondary cleanup processes as critical exposure points .

Data-Driven Research Challenges

Q. How can researchers reconcile discrepancies between computational predictions and experimental data for isocyanate reactivity?

  • Methodological Answer : Perform sensitivity analysis on kinetic models (e.g., CHEMKIN) to identify rate-limiting steps. For example, adjusted Arrhenius parameters for NCO + O₂ reactions to align simulated auto-ignition temperatures (Tign) with experimental values (ΔT <10°C) .

Q. What statistical approaches validate the reproducibility of isocyanate synthesis across multiple batches?

  • Methodological Answer : Apply multivariate control charts (e.g., Hotelling T²) to monitor critical quality attributes (CQAs) like purity, yield, and residual solvent. used a 95% confidence interval for batch-to-batch consistency in epoxy/isocyanate formulations .

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